
Phosphonic acid, (2-butyl-1-aziridinyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (2-butyl-1-aziridinyl)-, diethyl ester is a chemical compound with the molecular formula C10H22NO3P. It is known for its unique structure, which includes a phosphonic acid group, an aziridine ring, and a butyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (2-butyl-1-aziridinyl)-, diethyl ester typically involves the reaction of diethyl phosphite with 2-butyl-1-aziridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and distillation to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (2-butyl-1-aziridinyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The aziridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are often employed.
Substitution: Nucleophiles such as amines or thiols can react with the aziridine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted aziridine compounds.
Applications De Recherche Scientifique
Phosphonic acid, (2-butyl-1-aziridinyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which phosphonic acid, (2-butyl-1-aziridinyl)-, diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aziridine ring is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is key to its biological activity and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid, (2-butyl-1-aziridinyl)-, dimethyl ester: Similar structure but with dimethyl ester groups instead of diethyl ester groups.
Phosphonic acid, (2-butyl-1-aziridinyl)-, dipropyl ester: Similar structure but with dipropyl ester groups.
Uniqueness
Phosphonic acid, (2-butyl-1-aziridinyl)-, diethyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
26459-75-6 |
|---|---|
Formule moléculaire |
C10H22NO3P |
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
2-butyl-1-diethoxyphosphorylaziridine |
InChI |
InChI=1S/C10H22NO3P/c1-4-7-8-10-9-11(10)15(12,13-5-2)14-6-3/h10H,4-9H2,1-3H3 |
Clé InChI |
PPCRDFHUEDMWOO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1CN1P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


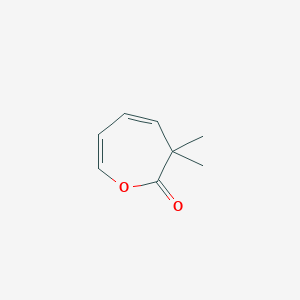
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
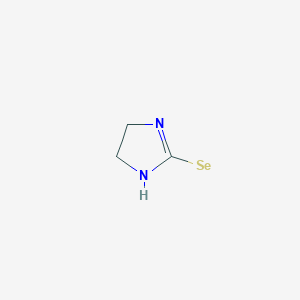

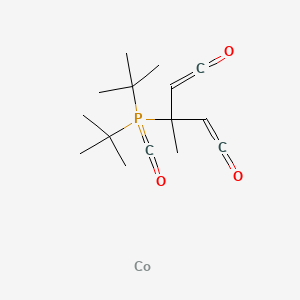
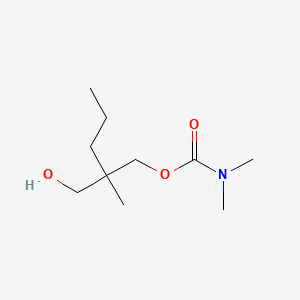
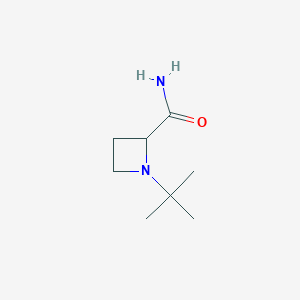
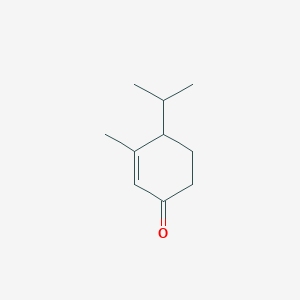
![3-[(Naphthalen-2-yl)selanyl]propanoic acid](/img/structure/B14696723.png)


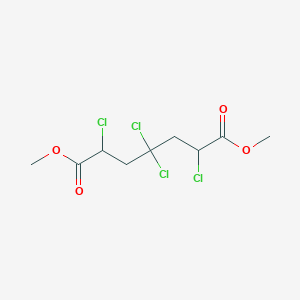

![ethyl N-[4-[4-(ethoxycarbonylamino)phenyl]sulfonylphenyl]carbamate](/img/structure/B14696749.png)
